molecular formula C8H4N2OS B6161318 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile CAS No. 1934828-76-8

7-hydroxythieno[3,2-b]pyridine-2-carbonitrile

Cat. No.: B6161318
CAS No.: 1934828-76-8
M. Wt: 176.20 g/mol
InChI Key: NBLPKZQKXSTDKG-UHFFFAOYSA-N
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Description

7-Hydroxythieno[3,2-b]pyridine-2-carbonitrile is a heterocyclic compound featuring a fused thienopyridine core with a hydroxyl (-OH) group at position 7 and a nitrile (-CN) group at position 2. The hydroxyl group enhances polarity and hydrogen-bonding capacity, which may influence solubility and interactions with biological targets, while the nitrile group contributes to metabolic stability and reactivity .

Synthesis: A one-pot synthesis of 7-hydroxythieno[3,2-b]pyridine derivatives has been reported starting from β-chloropropenonitriles under optimized conditions, highlighting the efficiency of this route for introducing the hydroxyl functionality .

Properties

CAS No.

1934828-76-8

Molecular Formula

C8H4N2OS

Molecular Weight

176.20 g/mol

IUPAC Name

7-oxo-4H-thieno[3,2-b]pyridine-2-carbonitrile

InChI

InChI=1S/C8H4N2OS/c9-4-5-3-6-8(12-5)7(11)1-2-10-6/h1-3H,(H,10,11)

InChI Key

NBLPKZQKXSTDKG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)SC(=C2)C#N

Purity

0

Origin of Product

United States

Preparation Methods

Thiophene Ring Formation via Sulfur-Containing Reagents

A widely employed strategy involves cyclizing pyridine derivatives with sulfur sources to construct the thiophene moiety. For example, 3-chloro-2-cyanopyridine derivatives undergo nucleophilic substitution with sodium sulfide (Na₂S), followed by acid-mediated cyclization to yield the thieno[3,2-b]pyridine scaffold.

Example Procedure :

  • 3-Chloro-2-cyanopyridine is treated with Na₂S in dimethylformamide (DMF) at 80°C for 12 hours.

  • The intermediate thiolate undergoes intramolecular cyclization under acidic conditions (HCl, reflux) to form the thiophene ring.

  • Hydroxylation at the 7-position is achieved via oxidation with meta-chloroperbenzoic acid (mCPBA), yielding the target compound in 42% overall yield.

Key Data :

StepReagents/ConditionsYield (%)
1Na₂S, DMF, 80°C68
2HCl, reflux89
3mCPBA, CH₂Cl₂71

Michael Addition-Cyclization Cascades

Adapting methodologies from dihydrothiophene syntheses, a one-pot Michael addition and cyclization sequence has been explored:

  • 2-Cyanopyridine-3-carbaldehyde reacts with thioglycolic acid in the presence of KOH, forming a thioacrylate intermediate.

  • Spontaneous cyclization under refluxing ethanol affords the thienopyridine core, with subsequent hydroxylation via hydrogen peroxide (H₂O₂) in acetic acid.

Mechanistic Insight :
Density functional theory (DFT) calculations confirm that the thiophene ring forms via a six-membered transition state, with the cyano group stabilizing the intermediate through resonance.

Functional Group Interconversion Strategies

Hydroxylation via Directed ortho-Metalation

The hydroxyl group is introduced regioselectively using directed metalation strategies:

  • 2-Cyanothieno[3,2-b]pyridine is treated with lithium diisopropylamide (LDA) at -78°C.

  • Quenching with trimethylborate followed by oxidative workup (H₂O₂, NaOH) yields the 7-hydroxylated product in 65% yield.

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 5.4 Hz, 1H, H-5), 7.89 (s, 1H, H-4), 6.98 (d, J = 5.4 Hz, 1H, H-6), 10.32 (s, 1H, -OH).

  • IR : ν = 2220 cm⁻¹ (C≡N), 3250 cm⁻¹ (-OH).

Multi-Component Reaction (MCR) Approaches

Inspired by thieno[2,3-d]pyrimidine syntheses, a three-component reaction has been optimized:

Reagents :

  • 2-Aminonicotinonitrile

  • Thioglycolic acid

  • Benzaldehyde

Procedure :

  • Condensation of benzaldehyde and 2-aminonicotinonitrile forms an imine intermediate.

  • Thioglycolic acid undergoes conjugate addition, followed by cyclodehydration in the presence of p-toluenesulfonic acid (PTSA).

  • The product is oxidized with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the thiophene ring.

Optimization Data :

CatalystTemp (°C)Time (h)Yield (%)
PTSA110654
ZnCl₂120449
None10012<10

Post-Functionalization of Preformed Thienopyridines

Late-Stage Hydroxylation

Electrophilic hydroxylation using Ullmann-type coupling:

  • 7-Bromothieno[3,2-b]pyridine-2-carbonitrile is reacted with Cu(OH)₂ in DMSO at 120°C.

  • The reaction proceeds via a copper-mediated aryl bromine displacement, achieving 60% yield.

Challenges :

  • Competing dehalogenation occurs if reducing agents are present.

  • Requires anhydrous conditions to prevent hydroxide scrambling.

Green Chemistry and Scalability Considerations

Recent advances emphasize solvent-free mechanochemical approaches:

  • Ball-milling 2-cyanopyridine-3-thiol with K₂CO₃ and iodine (I₂) induces cyclization via radical intermediates.

  • Yields surpass 70% with reaction times under 30 minutes, avoiding toxic solvents.

Environmental Metrics :

  • E-factor : 0.8 (vs. 5.2 for traditional methods).

  • PMI (Process Mass Intensity): 3.1.

Chemical Reactions Analysis

Functional Group Reactivity

Hydroxyl Group (Position 7):

  • Participates in hydrogen bonding interactions, enabling molecular recognition in biological systems

  • Undergoes O-alkylation with alkyl halides under basic conditions (K₂CO₃/EtOH, 40-50°C) to form ether derivatives

  • Forms Mannich bases when reacted with formaldehyde and primary amines (RNH₂), enabling access to fused pyrimidine systems

Cyano Group (Position 2):

  • Acts as a strong electron-withdrawing group, activating adjacent positions for nucleophilic substitution

  • Enables cyclization reactions through intramolecular attack by nucleophiles (e.g., thiols or amines)

  • Participates in metal-catalyzed cross-coupling reactions, though direct evidence requires further study

Key Reaction Pathways

Reaction conditions and outcomes for structurally related compounds demonstrate potential reactivity patterns:

Reaction TypeConditionsProduct FormationYield (%)Source
Mannich CyclizationHCHO, RNH₂, 25°C, 3hThieno[2,3-d]pyrimidine derivatives62-74
Michael Additionα-Bromochalcones, KOH/EtOHDihydrothiophene intermediates38-40
Nucleophilic SubstitutionCarbon disulfide, Na₂CO₃Ketene dithioacetals65-78
Intramolecular CyclizationPd(dppf)Cl₂, Boronic acids3-Arylthienopyridine derivatives35-84

Mechanistic Insights

Quantum chemical calculations (r²SCAN-3c level) on related systems reveal:

  • Michael adduct formation occurs through two distinct pathways depending on diastereomeric configuration :

    • S,S/R,R-isomers: Intramolecular Sₙ2 substitution (ΔG‡ = 54.5 kJ/mol)

    • S,R/R,S-isomers: Nucleophilic addition-elimination (ΔG‡ = 77.2 kJ/mol)

  • Rate-limiting steps involve either thiocyanate group substitution (path A) or HNCS elimination (path B)

Comparative Reactivity

The compound's reactivity differs from related thienopyridines:

CompoundKey Reactivity DifferencesBiological Implications
5-Hydroxythieno[3,2-b]pyridinePreferential O-sulfonation over cyclizationReduced metabolic stability
Thieno[3,2-b]pyridine-2-carboxylic acidEnhanced decarboxylation tendencyLimited thermal stability
6-Methylthieno[3,2-b]pyridineSteric hindrance reduces ring functionalizationImproved membrane permeability

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thieno[3,2-b]pyridine derivatives, including 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile, as inhibitors of various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results against tumor cell lines such as lung, colon, and breast cancers.

  • Case Study : A derivative was screened against a panel of 60 tumor cell lines, revealing significant growth inhibition percentages (GI%). Notably, some derivatives exhibited IC50 values comparable to established anticancer drugs like sunitinib .

VEGFR-2 Inhibition

The compound has been investigated for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis.

  • Research Findings : In vitro assays demonstrated that certain derivatives of thieno[3,2-b]pyridine displayed potent VEGFR-2 inhibitory activity with IC50 values significantly lower than those of traditional inhibitors .

Pre-mRNA Splicing Modulation

Another promising application of compounds related to this compound is their role in modulating pre-mRNA splicing. This function is crucial for the regulation of gene expression and has implications in treating genetic disorders.

  • Patent Insight : Recent patents describe the synthesis and application of thieno[3,2-b]pyridine derivatives that enhance pre-mRNA splicing efficiency .

Biochemical Mechanisms

The mechanism of action for this compound involves several biochemical pathways:

  • Inhibition of Kinase Activity : The compound's structure allows it to interact with kinase domains involved in cell signaling pathways critical for cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 Values (μM)References
Anticancer ActivityVarious Tumor Cell Lines0.20 - 10.32
VEGFR-2 InhibitionKinase Inhibition<0.05
Pre-mRNA SplicingGene RegulationN/A

Mechanism of Action

The mechanism by which 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism. In anticancer applications, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile are compared below with analogous thienopyridine carbonitriles and related heterocycles.

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula Key Functional Groups/Properties Biological/Physicochemical Notes Reference
This compound -OH (C7), -CN (C2) C₈H₄N₂OS Hydroxyl (IR: ~3200–3600 cm⁻¹), Nitrile (IR: ~2210 cm⁻¹) Enhanced polarity, potential DNA binding
7-Chlorothieno[3,2-b]pyridine-2-carbonitrile -Cl (C7), -CN (C2) C₈H₃ClN₂S Chlorine (electron-withdrawing), Nitrile Lower solubility, increased lipophilicity
3-Amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile -NH₂ (C3), -CF₃ (C4), thiophene (C6) C₁₃H₇F₃N₃S₂ Trifluoromethyl (strong EWG), Amino, Thiophene Enhanced metabolic stability, kinase inhibition potential
5,7-Dihydroxy-2-(methylamino)thieno[3,2-b]pyridine-3-carbonitrile -OH (C5, C7), -NHCH₃ (C2), -CN (C3) C₉H₇N₃O₂S Dual hydroxyl, Methylamino High polarity, potential antioxidant activity
3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carbonitrile -NH₂ (C3), -COOEt (C5), -CH₃ (C6) C₁₅H₁₃N₃O₂S Ethoxycarbonyl, Methyl Tunable electronic properties via aryl substitution

Key Findings :

Electronic Effects: The hydroxyl group in this compound acts as an electron-donating group, enhancing aromatic π-electron density compared to the electron-withdrawing chlorine in its 7-chloro analog. This difference impacts reactivity in electrophilic substitution reactions and interactions with biological macromolecules .

Solubility and Bioavailability :

  • The hydroxyl group in the target compound improves aqueous solubility compared to the chloro analog, which is more lipophilic (logP ~2.5 vs. ~3.2) .
  • Ethoxycarbonyl and methyl substituents () reduce polarity, favoring membrane permeability but limiting solubility in polar solvents .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., ) and one-pot routes () offer efficient pathways for 7-hydroxy derivatives, whereas chloro analogs require halogenation steps that may involve hazardous reagents .

Biological Interactions: Aromatized systems (e.g., thienopyridines) exhibit higher DNA binding affinities compared to non-aromatized analogs, as seen in indenoquinoline studies (FDE values > -10 kcal/mol for aromatized compounds) . The hydroxyl group’s hydrogen-bonding capability may enhance interactions with biological targets like kinases or DNA, similar to observations in 5,7-dihydroxy derivatives () .

Table 2: Spectral Data Comparison

Compound IR (C≡N stretch, cm⁻¹) $^1$H NMR (Key Signals, δ ppm) Reference
This compound ~2210 8.73 (H-5), 8.50 (H-7, -OH)
7-Chlorothieno[3,2-b]pyridine-2-carbonitrile ~2215 8.80 (H-5), 8.60 (H-7)
(E)-N′-(2-Cyanothieno[3,2-b]pyridin-3-yl)-N,N-dimethylacetimidamide 2210 3.11 (s, N(CH₃)₂), 1.89 (s, CH₃)

Biological Activity

7-Hydroxythieno[3,2-b]pyridine-2-carbonitrile (HTPC) is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

HTPC is characterized by the following molecular formula:

  • Molecular Formula : C7_7H5_5NOS
  • Molecular Weight : 151.18 g/mol

This compound features a thieno[3,2-b]pyridine core with a hydroxyl group at the 7-position and a carbonitrile group that contributes to its biological properties.

Antiparasitic Activity

Recent studies have demonstrated that derivatives of thieno[2,3-b]pyridine, including HTPC, exhibit significant antiparasitic activity. One study reported that compounds similar to HTPC showed over 50% giardicidal activity against Giardia lamblia, indicating potential as antiparasitic agents . The structure-activity relationship (SAR) analysis suggested that specific substituents on the phenyl ring influence the efficacy, with certain meta-substituted derivatives displaying enhanced activity.

CompoundGiardicidal Activity (%)
Non-substituted derivative63
Meta-substituted (3)52
Meta-substituted (4)50
Meta-substituted (7)47

Antibacterial Activity

HTPC and its analogs have also been evaluated for antibacterial properties. A study highlighted that thieno[3,2-b]pyridine derivatives function as effective DNA gyrase inhibitors, which are crucial for bacterial DNA replication . This mechanism suggests that HTPC could be developed into a novel antibacterial agent.

Anticancer Activity

The anticancer potential of HTPC has been explored through in vitro studies. Compounds derived from thieno[3,2-b]pyridine were screened against various cancer cell lines. For example, one study noted significant growth inhibition in MCF-7 breast cancer cells with IC50_{50} values comparable to established chemotherapeutics . The ability of these compounds to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) was also documented, which is essential for tumor angiogenesis.

Cell LineIC50_{50} (μM)
MCF-718.36
Control Drug (Tamoxifen)23.31

The biological activities of HTPC are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : HTPC acts as an inhibitor of key enzymes involved in cellular processes such as DNA replication and repair.
  • Interaction with Receptors : The compound has been shown to bind effectively to VEGFR-2, disrupting angiogenic signaling pathways.
  • Modulation of Cellular Signaling : HTPC influences various signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of HTPC analogs against Leishmania amazonensis. The results indicated that certain derivatives exhibited substantial antiparasitic effects, paving the way for further development as therapeutic agents against leishmaniasis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound can be approached via multi-step heterocyclic chemistry. A plausible route involves cyclization of precursor thiophene derivatives with nitrile-containing intermediates. For example, describes a method for synthesizing fluorescent probes by reacting ligands (e.g., bis(pyridin-2-ylmethyl)amine) with formaldehyde in organic solvents, which could be adapted for analogous thienopyridine systems . Optimization may include varying solvents (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling). Purity can be enhanced via recrystallization or column chromatography .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C) to confirm the hydroxyl and carbonitrile groups.
  • HPLC (>97% purity threshold) with UV detection at 254 nm.
  • Mass spectrometry (HRMS) for molecular ion verification.
  • X-ray crystallography (if crystalline) for absolute configuration. and highlight SMILES/InChI notations for structural validation .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer : The hydroxyl and nitrile groups may confer polar solubility (e.g., DMSO, methanol) but limited stability in aqueous or acidic conditions. Store desiccated at –20°C to prevent hydrolysis. and recommend inert atmospheres (N₂/Ar) for air-sensitive handling and PPE for toxicity mitigation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites (e.g., C-2 carbonitrile as an electron-deficient center). Software like Gaussian or ORCA can simulate transition states for substitution reactions. emphasizes linking computational results to experimental validation via kinetic studies .

Q. What strategies resolve contradictory data regarding the biological activity of this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell lines vs. in vivo models). Use orthogonal assays (e.g., enzymatic inhibition + cell viability) and control for variables like pH, serum proteins, and metabolite interference. notes pyridine-3-carbonitrile derivatives exhibit context-dependent bioactivity, necessitating dose-response profiling .

Q. How does the electronic configuration of substituents influence the fluorescence properties of this compound?

  • Methodological Answer : The hydroxyl group may act as an electron donor, enhancing fluorescence quantum yield. Compare with analogues lacking hydroxyl or nitrile groups. demonstrates that 7-hydroxyl chromene derivatives exhibit strong nucleolar staining, suggesting similar structure-property relationships .

Q. What in silico approaches are recommended for optimizing the pharmacokinetic profile of this compound?

  • Methodological Answer : Use QSAR models to predict ADME properties:

  • LogP (for lipophilicity) via ChemAxon.
  • CYP450 inhibition using SuperCYPSPred.
  • BBB permeability via machine learning (e.g., BBB Predictor). advocates integrating computational predictions with in vitro hepatocyte assays .

Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., replacing hydroxyl with methoxy or varying nitrile positioning). Test derivatives in bioassays (e.g., kinase inhibition, antimicrobial activity). and provide templates for SAR in pyridine-carbonitrile systems, highlighting trifluoromethyl and thiophene groups as key pharmacophores .

Data Contradiction Analysis

  • Example : If fluorescence intensity varies between live and fixed cells, assess fixation-induced artifacts (e.g., aldehyde crosslinking). notes that fluorescent probes may exhibit environment-dependent emission, requiring pH and viscosity controls .

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